molecular formula C28H31BrN2O2 B7909191 DarifenacinHydrobromid

DarifenacinHydrobromid

Numéro de catalogue B7909191
Poids moléculaire: 507.5 g/mol
Clé InChI: UQAVIASOPREUIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DarifenacinHydrobromid is a useful research compound. Its molecular formula is C28H31BrN2O2 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Pharmacokinetics and Interactions :

    • Darifenacin Hydrobromide has a short terminal elimination half-life, increased with a prolonged-release formulation. It is well absorbed from the gastrointestinal tract, with steady-state achieved after 6 days of once-daily administration. Darifenacin is subject to extensive hepatic metabolism and has several drug-drug interactions (Skerjanec, 2006).
  • Nanostructured Lipid Carrier for Enhanced Bioavailability :

    • The development of Darifenacin Hydrobromide loaded nanostructured lipid carriers (NLCs) shows potential in enhancing bioavailability compared to conventional dosage forms. This formulation allows for controlled release up to 12 hours (Allah & Hussein, 2018).
  • Manufacturing Process Development :

    • An efficient commercial manufacturing process for Darifenacin Hydrobromide has been developed, demonstrating the feasibility of large-scale production (Pramanik et al., 2012).
  • Extended Release Matrix Tablets :

    • The development of extended-release matrix tablets for Darifenacin Hydrobromide aims to extend the duration of action up to 24 hours, improving patient convenience and compliance (Brahma, 2017).
  • Transdermal Gel Development :

    • The development of a nanocarrier-based Darifenacin Hydrobromide gel offers an alternative route of drug delivery. This non-invasive microemulsion gel could increase bioavailability and reduce dosage (Patel et al., 2023).
  • Buccal Films for Enhanced Compliance :

    • Formulating Darifenacin Hydrobromide as fast-dissolving buccal films could enhance patient compliance due to improved disintegration and dissolution rates (Abbas et al., 2019).
  • Potential in Cancer Treatment :

    • Darifenacin, by blocking cholinergic signaling via Muscarinic Acetylcholine Receptor 3, shows potential in inhibiting tumor growth in human colorectal adenocarcinoma, suggesting its applicability beyond bladder disorders (Hering et al., 2021).

Propriétés

IUPAC Name

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DarifenacinHydrobromid
Reactant of Route 2
Reactant of Route 2
DarifenacinHydrobromid
Reactant of Route 3
Reactant of Route 3
DarifenacinHydrobromid
Reactant of Route 4
Reactant of Route 4
DarifenacinHydrobromid
Reactant of Route 5
DarifenacinHydrobromid
Reactant of Route 6
DarifenacinHydrobromid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.